molecular formula C12H9N3OS2 B117383 2-Benzamido-4-(isothiocyanatomethyl)thiazole CAS No. 152531-50-5

2-Benzamido-4-(isothiocyanatomethyl)thiazole

Cat. No. B117383
M. Wt: 275.4 g/mol
InChI Key: ZWWCCCPUMWBZMQ-UHFFFAOYSA-N
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Description

“2-Benzamido-4-(isothiocyanatomethyl)thiazole” is a compound that has been studied for its potential in anticancer drug discovery . It is a derivative of 2-aminothiazole, a scaffold that has emerged as a promising structure in medicinal chemistry and drug discovery research . This compound has shown potential inhibitory activity .


Synthesis Analysis

The synthesis of “2-Benzamido-4-(isothiocyanatomethyl)thiazole” and its derivatives has been a subject of research . The 2-aminothiazole scaffold is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Different 2-aminothiazole analogs have exhibited their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .


Molecular Structure Analysis

The molecular structure of “2-Benzamido-4-(isothiocyanatomethyl)thiazole” is based on the 2-aminothiazole scaffold . This scaffold is a fundamental part of some clinically applied anticancer drugs . The structure of this compound includes a benzamido group and an isothiocyanatomethyl group attached to a thiazole ring .

Scientific Research Applications

Antitumor Properties

2-Benzamido-4-(isothiocyanatomethyl)thiazole has been identified as a potent inhibitor of GMP synthetase. In a study focusing on 2,4-disubstituted thiazoles and selenazoles as potential antitumor agents, 2-Benzamido-4-(isothiocyanatomethyl)thiazole demonstrated noteworthy antiproliferative properties in L1210 cells. Arylamido derivatives of this compound showed significantly increased activity, with IC50's of 0.2-1 microM (Kumar et al., 1993).

Structural and Computational Studies

2-(Benzamido)thiazolylbenzoate, a related compound, was synthesized and characterized through spectroscopy, microanalysis, and GC—MS. This study provides insight into the crystalline structure and electronic properties of the compound, useful for understanding the behavior of related thiazole derivatives (Odame et al., 2019).

Synthesis Techniques

Research on facile synthesis techniques for condensed 1,3-thiazines and thiazoles highlights methods for creating derivatives of thiazoles, including those similar to 2-Benzamido-4-(isothiocyanatomethyl)thiazole. These methods are significant for the development of compounds with potential antitumor activity (Haggam et al., 2017).

Future Directions

The future directions for the study of “2-Benzamido-4-(isothiocyanatomethyl)thiazole” could involve further investigation into its potential as an anticancer agent . The development of anticancer drug resistance is a significant challenge, and investigating small molecule antitumor agents like this compound, which could decrease drug resistance and reduce unpleasant side effects, is desirable .

properties

IUPAC Name

N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3OS2/c16-11(9-4-2-1-3-5-9)15-12-14-10(7-18-12)6-13-8-17/h1-5,7H,6H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWCCCPUMWBZMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60165043
Record name 2-Benzamido-4-(isothiocyanatomethyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60165043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzamido-4-(isothiocyanatomethyl)thiazole

CAS RN

152531-50-5
Record name 2-Benzamido-4-(isothiocyanatomethyl)thiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152531505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Benzamido-4-(isothiocyanatomethyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60165043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Kumar, R Green, DS Wise, LL Wotring… - Journal of medicinal …, 1993 - ACS Publications
The synthesis of a series of 2-arylamido and 2-alkylamido derivatives of 2-amino-4-(isothidcyanatomethyl) thiazole and 2-amino-4-(isothiocyanatomethyl) selenazole is described. In …
Number of citations: 119 pubs.acs.org

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